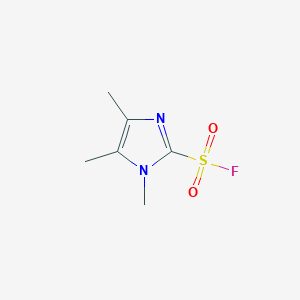
1,4,5-Trimethylimidazole-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of 1,4,5-Trimethylimidazole-2-sulfonyl fluoride consists of 6 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have been exclusively used as S(VI)+ electrophiles for defluorinative ligations .Physical And Chemical Properties Analysis
This compound has a molecular formula of C6H9FN2O2S and a molecular weight of 192.21 .Wissenschaftliche Forschungsanwendungen
Eco-Friendly Fluorinated Reagent
1-n-Butyl-3-methylimidazolium fluoride ([bmim][F]) has been demonstrated as a highly efficient fluorinated reagent for nucleophilic substitution over sulfonate esters and alkyl halides. Its application facilitates solvent-free and eco-friendly synthesis, significantly reducing reaction times through microwave heating and allowing for the careful recycling of ionic liquids. This approach addresses environmental concerns associated with traditional organic solvents, underscoring a shift towards greener chemical processes (S. Bouvet et al., 2014).
Synthesis of Sulfonyl Fluoride-based Reagents
Recent research has led to the development of 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, highlighting its versatility through the regioselective construction of 5-sulfonylfluoro isoxazoles. The unique properties of 1-Br-ESF, possessing three addressable handles (vinyl, bromide, and sulfonyl fluoride), enrich the SuFEx toolkit, offering a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Jing Leng & Hua-Li Qin, 2018).
SuFEx Click Chemistry
The application of 1-Bromoethene-1-sulfonyl fluoride (BESF) in SuFEx click chemistry has been demonstrated, with BESF serving as a robust connector for the synthesis of novel chemical modules. These modules include unprecedented 3-substituted isoxazole-5-sulfonyl fluorides and 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, showcasing the compound's potential as a versatile building block in organic synthesis (C. Smedley et al., 2018).
Heterocyclic Sulfonamides Synthesis
A sulfur-functionalized aminoacrolein derivative has facilitated the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This methodology, exemplified through a parallel medicinal chemistry protocol, underscores the versatility of such compounds in the rapid synthesis of heterocyclic sulfonyl fluorides, including pyrazoles and isoxazoles, thereby enhancing the arsenal of tools available for pharmaceutical development (Joseph W. Tucker et al., 2015).
Radiochemical Synthesis
The research into sulfonyl fluoride-based prosthetic compounds for potential ^18F labelling agents unveils a novel avenue for the development of radiopharmaceuticals. These compounds, synthesized under aqueous conditions, offer new strategies for the labeling of biomarkers for PET chemistry, illustrating the intersection of organic chemistry and medical imaging technologies (J. Inkster et al., 2012).
Wirkmechanismus
Safety and Hazards
Excessive fluoride intake during the period of tooth development can cause dental fluorosis . It is necessary to have a profound understanding of the mechanisms by which fluoride promotes caries control to achieve the maximum benefits of fluoride for caries control with the minimum risk of side effects .
Zukünftige Richtungen
The recent epidemiological results support the notion that elevated fluoride intake during early development can result in IQ deficits that may be considerable . Recognition of neurotoxic risks is necessary when determining the safety of fluoride-contaminated drinking water and fluoride uses for preventive dentistry purposes .
Eigenschaften
IUPAC Name |
1,4,5-trimethylimidazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O2S/c1-4-5(2)9(3)6(8-4)12(7,10)11/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUORZWCJNGSRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)S(=O)(=O)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2685322.png)

![N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2685325.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2685328.png)
![2-Methyl-4-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2685332.png)

![4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2685335.png)
![4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2685336.png)
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(quinoxalin-2-yl)methanone](/img/structure/B2685339.png)
![1-(2,2,2-Trifluoroethyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2685341.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2685343.png)
